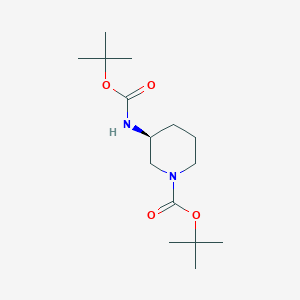
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, also known as (S)-Boc-3-amino-piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C15H28N2O4
- Molecular Weight : 300.39 g/mol
- CAS Number : 625471-18-3
- Synonyms : (S)-tert-Butyl 3-amino-piperidine-1-carboxylate
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups and subsequent reactions to achieve the desired piperidine structure. For instance, one method includes the reaction of tert-butyl 3-aminopiperidine with Boc anhydride under controlled conditions to yield the target compound with high purity and yield.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymatic pathways and receptors. The compound is known to act as an inhibitor in several biochemical assays, particularly in cancer research where it may influence tumor growth and immune response.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer progression. For example, a study reported that certain modifications of piperidine derivatives showed significant inhibitory effects on MDH1 and MDH2 enzymes, which are crucial for cellular metabolism in cancer cells. The IC50 values for these inhibitors ranged from 1.53 µM to 3.38 µM, indicating potent activity against these targets .
Case Studies
-
Inhibition of PD-L1/PD-1 Interaction :
A study explored small molecule inhibitors targeting the PD-L1/PD-1 pathway, crucial for immune evasion in tumors. Compounds similar to this compound were shown to disrupt this interaction, enhancing T cell activity against cancer cells . -
Dual Inhibitory Activity Against MDH Enzymes :
Another case study focused on piperidine derivatives that demonstrated dual inhibitory activity against MDH enzymes in lung cancer models. The modifications led to improved selectivity and potency, highlighting the importance of structural variations in enhancing biological activity .
Data Tables
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound A | MDH1 | 2.24 ± 0.09 | Moderate Inhibition |
| Compound B | MDH2 | 3.33 ± 0.18 | Moderate Inhibition |
| Compound C | PD-L1/PD-1 | Not specified | Immune Modulation |
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHHWCHJZHKMH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














